1-(Pyrrolidine-2-carbonyl)piperidin-4-ol
Description
1-(Pyrrolidine-2-carbonyl)piperidin-4-ol (CAS: 1104428-71-8) is a bicyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 4 and a pyrrolidine-2-carbonyl moiety attached to the nitrogen atom . The compound’s unique architecture makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C10H18N2O2/c13-8-3-6-12(7-4-8)10(14)9-2-1-5-11-9/h8-9,11,13H,1-7H2 |
InChI Key |
KPRAGXJHLYLVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
Impact of Substituent Type and Position
- Hydroxyl Position : RB-005 (piperidin-4-ol) exhibits 15-fold selectivity for SK1 over SK2, while its 3-ol analog (RB-019) shows reduced selectivity (6.1-fold) . This highlights the critical role of hydroxyl positioning in enzyme selectivity.
- Aromatic vs. Aliphatic Substituents : PIPD1’s bulky aromatic groups (chlorophenyl and benzyl) confer anti-tubercular activity by targeting the mycobacterial membrane protein MmpL3 . In contrast, the aliphatic pyrrolidine-carbonyl group in the target compound may favor interactions with proteases or cognitive disorder targets, as seen in benzoyl-pyrrolidine derivatives .
Functional Group Contributions
- This contrasts with P4MP4’s flexible piperidinylmethyl group, which disrupts bacterial adhesion via steric effects .
- Aromatic Heterocycles : Pyridine () and pyrimidine () substituents enhance π-π stacking in kinase binding pockets, whereas the target compound’s pyrrolidine may prioritize conformational adaptability.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : RB-005’s octylphenethyl chain increases hydrophobicity (high LogP), favoring membrane permeability but reducing aqueous solubility. The target compound’s hydroxyl and carbonyl groups may improve solubility (lower LogP) .
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